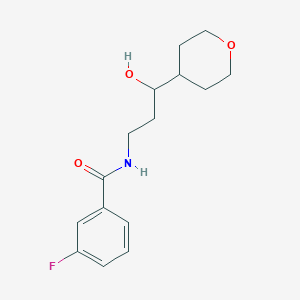![molecular formula C23H23FN4O2S B2560907 4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894043-57-3](/img/structure/B2560907.png)
4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a chemical compound with the molecular formula C23H23FN4O2S. It is a derivative of thiazole, a class of heterocyclic compounds that exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives, such as the compound , involves the introduction of various substituents on the thiazole ring . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The compound also contains a fluorophenyl group and a butoxy group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 438.52. Other physical and chemical properties, such as boiling point, solubility, and stability, are not detailed in the available literature.科学的研究の応用
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. The presence of a thiazole ring in the molecular structure can significantly enhance the compound’s ability to inhibit the growth of various microorganisms. For instance, certain thiazole compounds have shown inhibitory activity comparable to that of standard drugs like vancomycin . This suggests that our compound of interest could potentially be developed into a new class of antimicrobial agents.
Antifungal Efficacy
In addition to their antimicrobial action, thiazole derivatives can also possess antifungal properties. The structural variability of the thiazole ring allows for the synthesis of compounds that can target and disrupt the cell walls of pathogenic fungi, leading to potential applications in treating fungal infections .
Anti-inflammatory Properties
The anti-inflammatory activity of thiazole derivatives is another area of interest. These compounds can be designed to interfere with inflammatory pathways, thereby reducing inflammation and associated symptoms. This property can be harnessed to develop new medications for chronic inflammatory diseases .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been studied for their antitumor and cytotoxic effects. By inducing apoptosis or inhibiting cell proliferation, these compounds can be used in the development of cancer therapies. The specific substituents on the thiazole ring can be optimized to target various types of cancer cells .
Antioxidant Potential
The antioxidant activity of thiazole compounds is attributed to their ability to scavenge free radicals. This characteristic can be beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Neuroprotective Effects
Thiazole derivatives have shown promise in protecting neuronal cells from damage. This neuroprotective effect can be crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
作用機序
将来の方向性
特性
IUPAC Name |
4-butoxy-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-2-3-14-30-20-10-6-17(7-11-20)22(29)25-13-12-19-15-31-23-26-21(27-28(19)23)16-4-8-18(24)9-5-16/h4-11,15H,2-3,12-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQMJWSKWZPXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

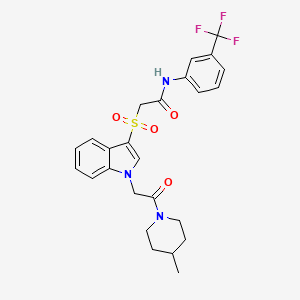


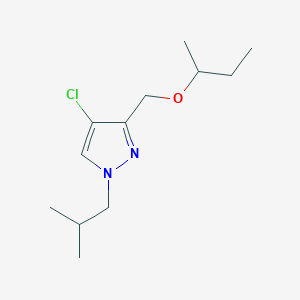
![5-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2560832.png)
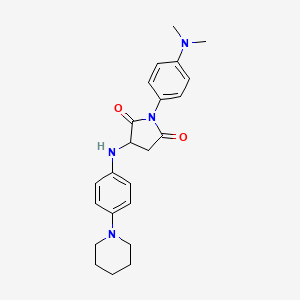
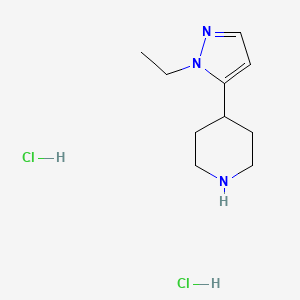
![4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2560835.png)
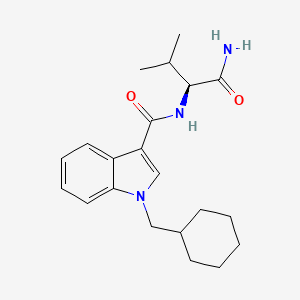
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2560840.png)
![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)
